Naphthalen-1-yl 2-aminopropanoate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-aminopropanoate;hydrochloride typically involves the esterification of naphthalene-1-carboxylic acid with 2-aminopropanol, followed by the formation of the hydrochloride salt . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-aminopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-yl 2-aminopropanoic acid.
Reduction: Naphthalen-1-yl 2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-1-yl 2-aminopropanoate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl 2-aminopropanoic acid: An oxidized derivative with similar structural features.
Naphthalen-1-yl 2-aminopropanol: A reduced form with different functional groups.
Naphthalen-1-yl 2-aminopropylamine: A substituted derivative with an additional amino group.
Uniqueness
Naphthalen-1-yl 2-aminopropanoate;hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its similar compounds . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
naphthalen-1-yl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12;/h2-9H,14H2,1H3;1H |
InChI Key |
KGMQFKNNVIZCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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